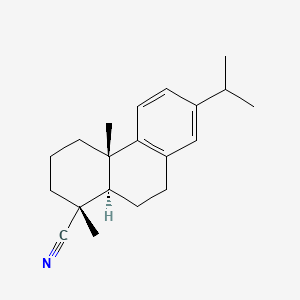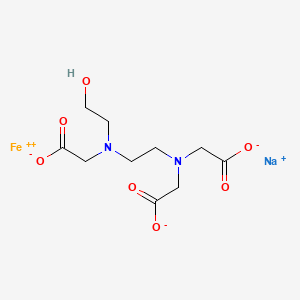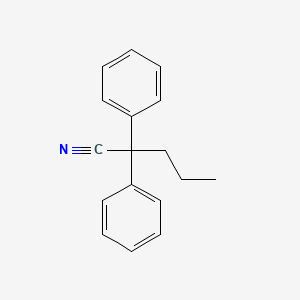
Thallium(1+) hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thallium(1+) hexadecanoate can be synthesized through a reaction between thallium(I) hydroxide and hexadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
TlOH+C15H31COOH→C15H31COOTl+H2O
The reaction mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and hexadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thallium(1+) hexadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The hexadecanoate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sulfur dioxide or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligands such as halides or other carboxylates can replace the hexadecanoate group under appropriate conditions.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: New thallium(I) salts with different ligands.
Applications De Recherche Scientifique
Thallium(1+) hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems due to the toxic nature of thallium.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of specialized materials and as a precursor for other thallium compounds.
Mécanisme D'action
The mechanism of action of thallium(1+) hexadecanoate involves the interaction of thallium ions with cellular components. Thallium can mimic potassium ions and interfere with potassium-dependent processes such as enzyme activity and cellular transport. This disruption can lead to cellular dysfunction and toxicity. The hexadecanoate group may also play a role in the compound’s interaction with lipid membranes, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) hexadecanoate is unique due to the presence of the long-chain fatty acid, hexadecanoate. This gives the compound different solubility and interaction properties compared to other thallium salts. For example, thallium(1+) acetate is more soluble in water, while this compound is more soluble in organic solvents. The hexadecanoate group also allows for different interactions with biological membranes, making this compound a compound of interest in studies involving lipid interactions and membrane dynamics.
Propriétés
Numéro CAS |
33734-55-3 |
|---|---|
Formule moléculaire |
C16H31O2Tl |
Poids moléculaire |
459.80 g/mol |
Nom IUPAC |
hexadecanoate;thallium(1+) |
InChI |
InChI=1S/C16H32O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
NUSRHOPIFKSDPA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
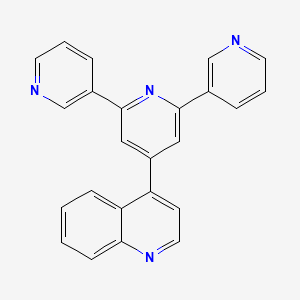
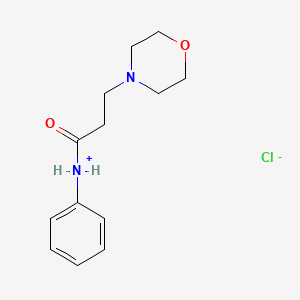
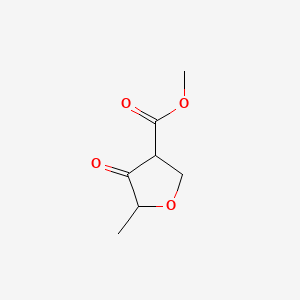


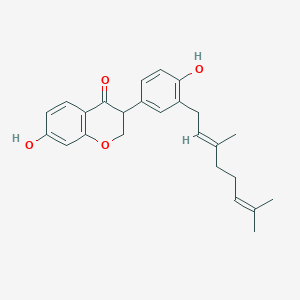

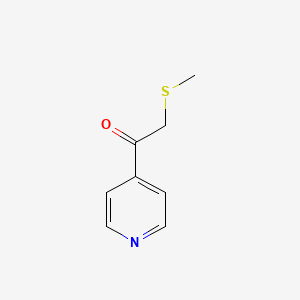
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
